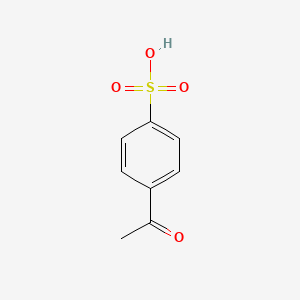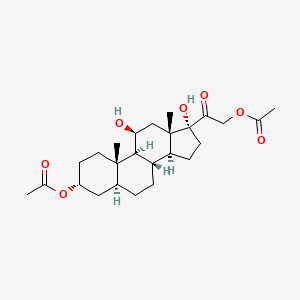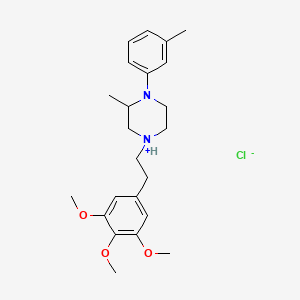
n,n-Dipropylbut-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropylbut-2-yn-1-amine is an organic compound with the molecular formula C10H19N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is of interest due to its unique structure, which includes a but-2-yn-1-amine backbone with dipropyl groups attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylbut-2-yn-1-amine typically involves the alkylation of but-2-yn-1-amine with propyl halides. One common method is the reaction of but-2-yn-1-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as copper or nickel can facilitate the reaction, and the process may be optimized for temperature and pressure to maximize output.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dipropylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., 1-bromopropane), bases (e.g., potassium carbonate)
Major Products:
Oxidation: Amides, nitriles
Reduction: Alkanes
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
N,N-Dipropylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with interest in its ability to form bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N,N-Dipropylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in reactions that modify the activity of these targets. The specific pathways involved depend on the context of its use, whether in biochemical assays or as a synthetic intermediate.
Comparación Con Compuestos Similares
- N,N-Dimethylbut-2-yn-1-amine
- N,N-Diethylbut-2-yn-1-amine
- N,N-Dipropylbut-2-en-1-amine
Comparison: N,N-Dipropylbut-2-yn-1-amine is unique due to its specific dipropyl substitution, which can influence its reactivity and interaction with other molecules. Compared to N,N-Dimethylbut-2-yn-1-amine and N,N-Diethylbut-2-yn-1-amine, the dipropyl groups provide greater steric hindrance, potentially affecting its chemical behavior and applications. The presence of the alkyne group distinguishes it from N,N-Dipropylbut-2-en-1-amine, which has an alkene group instead.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 6323-71-3 | |
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
N,N-dipropylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-4-7-10-11(8-5-2)9-6-3/h5-6,8-10H2,1-3H3 |
Clave InChI |
VUMNMLUJBJUQKY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)





